molecular formula C38H50N6O5 B1662171 Saquinavir CAS No. 127779-20-8

Saquinavir

Cat. No. B1662171
M. Wt: 670.8 g/mol
InChI Key: QWAXKHKRTORLEM-UGJKXSETSA-N
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Description

what is 'Saquinavir'? Saquinavir is an antiviral medication used to treat HIV/AIDS. It works by preventing HIV from replicating in the body, helping to reduce the amount of virus in the blood and improve the immune system. the use of 'Saquinavir' Saquinavir is an antiviral medication used to treat HIV/AIDS. It is usually taken in combination with other antiretroviral medications. Saquinavir works by blocking the action of the HIV virus, which helps to reduce the amount of virus in the body and slow the progression of HIV/AIDS. It is typically used in combination with other medications to help reduce the risk of developing drug resistance. the chemistry of 'Saquinavir' Saquinavir is an antiviral drug used to treat HIV infection. It is a protease inhibitor, which means it works by preventing the HIV virus from replicating. Saquinavir is a white to off-white crystalline powder that is soluble in water. It has a molecular formula of C38H53N3O7S and a molecular weight of 699.9 g/mol. the biochemical/physical effects of 'Saquinavir' Saquinavir is an antiretroviral drug used to treat HIV infection. It works by blocking the enzymes needed for HIV to replicate in the body. This prevents the virus from multiplying and spreading. Biochemical Effects: Saquinavir works by inhibiting the HIV-1 protease enzyme, which is responsible for the cleavage of proteins in the HIV-1 virus. Inhibition of this enzyme prevents the virus from replicating and spreading. Physical Effects: Saquinavir can reduce the amount of HIV-1 virus in the body, leading to an improvement in symptoms such as fatigue, fever, and weight loss. Saquinavir can also reduce the risk of developing AIDS-related complications such as opportunistic infections and certain types of cancer. the benefits of 'Saquinavir' Saquinavir is an antiretroviral drug used to treat HIV/AIDS. It is part of a class of drugs called protease inhibitors, which work by inhibiting the action of an enzyme called protease that HIV needs to replicate itself. By blocking the action of protease, Saquinavir prevents the virus from making copies of itself and spreading throughout the body. The primary benefit of Saquinavir is that it can help to reduce the amount of HIV virus in a person's body and slow the progression of the disease. Studies have shown that Saquinavir, when combined with other antiretroviral drugs, can reduce the amount of HIV virus in the body by up to 99%. This can help to reduce the risk of HIV-related illnesses and prolong the life of an HIV-positive person. In addition, Saquinavir has been shown to be well tolerated, with few side effects. Common side effects include nausea, diarrhea, and headache. the related research of 'Saquinavir' Research related to saquinavir includes studies on its efficacy in the treatment of HIV, its side effects, and its interactions with other drugs. Studies have also been conducted to investigate the pharmacokinetics and pharmacodynamics of saquinavir and its metabolites. Research has also been conducted to explore the use of saquinavir as a prodrug, as well as its potential to be used in combination with other drugs to treat HIV. Other research has focused on the development of improved formulations of saquinavir, including liposomal and long-acting formulations. Research has also been conducted to assess the cost-effectiveness of saquinavir in combination with other drugs for the treatment of HIV.

Scientific research applications

Saquinavir: Scientific Research Applications

Computer-Aided Drug Discovery Saquinavir, an HIV-1 protease inhibitor, has been a significant example of the successful application of computer-aided drug discovery. This approach has accelerated the process of identifying and optimizing lead compounds in drug discovery, leading to effective treatments like Saquinavir (Talele, Khedkar, & Rigby, 2010).

Understanding Drug Resistance Research on saquinavir has been instrumental in understanding drug resistance in HIV therapy. Studies on the crystal structure of HIV-1 protease mutants in complex with saquinavir have shed light on the mechanisms of drug resistance, which is critical for the development of new therapeutic strategies [(Hong, Zhang, Hartsuck, & Tang, 2000)](https://cons

properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXKHKRTORLEM-UGJKXSETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149845-06-7 (monomethanesulfonate (salt))
Record name Saquinavir [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6044012
Record name Saquinavir
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Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, In water, 0.22 g/100 mL @ 25 °C
Record name Saquinavir
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Record name SAQUINAVIR
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Vapor Pressure

2X10-31 mm Hg @ 25 °C /Estimated/
Record name SAQUINAVIR
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The HIV lifecycle is comprised of 3 distinct stages: assembly, involving creation and packaging of essential viral components; budding, wherein the viral particle crosses the host cell plasma membrane and forms a lipid envelope; and maturation, wherein the viral particle alters its structure and becomes infectious. At the center of this lifecycle is the Gag polyprotein which, along with the products of its proteolysis, coordinate these stages and function as the major structural proteins of the virus. The HIV-1 protease enzyme, a dimeric aspartic protease, is the enzyme responsible for cleaving the Gag polyprotein and thus plays a critical role in many aspects of the HIV viral lifecycle. Saquinavir is an inhibitor of the HIV-1 protease enzyme. Its design is based on the "peptidomimetic" principle, wherein the molecule contains a hydroxyethylene scaffold that mimics the normal peptide linkage (cleaved by HIV protease) but which itself cannot be cleaved. By preventing HIV-1 protease activity, and thus the proteolysis of the Gag polyprotein, saquinavir results in the production of immature, non-infectious viral particles., While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic.
Record name Saquinavir
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Product Name

Saquinavir

Color/Form

White crystalline solid, Off-white to white very fine powder

CAS RN

127779-20-8
Record name Saquinavir
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Record name Saquinavir [USAN:USP:INN:BAN]
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Record name Saquinavir
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Record name Saquinavir
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47,000
Citations
S Noble, D Faulds - Drugs, 1996 - Springer
… saquinavir, zidovudine and zalcitabine is more effective than double therapy with saquinavir … patients suggest that double therapy with saquinavir plus zidovudine is more effective than …
Number of citations: 226 link.springer.com
S Vella, M Floridia - Clinical pharmacokinetics, 1998 - Springer
… saquinavir to stavudine therapy in patients with advanced HIV infection resulted in a high Cmax of saquinavir (699 µg/L), with a correlation between saquinavir … of this high saquinavir …
Number of citations: 86 link.springer.com
VS Kitchen, C Skinner, K Ariyoshi, JN Weber… - The Lancet, 1995 - Elsevier
We evaluated saquinavir, an orally active, selective inhibitor of HIV proteinase, in a … of saquinavir. Patients were randomised to receive 25, 75, 200, or 600 mg of saquinavir three times …
Number of citations: 251 www.sciencedirect.com
W Cameron, AJ Japour, Y Xu, A Hsu, J Mellors… - Aids, 1999 - journals.lww.com
… 400mg twice daily or (B) ritonavir 600mg and saquinavir 400mg twice daily. After an initial … 400mg and saquinavir 400mg three times daily or (D) ritonavir 600mg and saquinavir 600mg …
Number of citations: 250 journals.lww.com
C Merry, MG Barry, F Mulcahy, M Ryan, J Heavey… - Aids, 1997 - journals.lww.com
Objective: The most important hepatic enzyme involved in the metabolism of protease inhibitors is cytochrome P450 3A4 (CYP3A4). Ritonavir (RIT) is a potent inhibitor of CYP3A4 and …
Number of citations: 274 journals.lww.com
AC Collier, RW Coombs, DA Schoenfeld… - … England Journal of …, 1996 - Mass Medical Soc
… of saquinavir and zidovudine. We hypothesized that a combination of saquinavir and two … with saquinavir and a single nucleoside or with a combination of two nucleosides alone. …
Number of citations: 992 www.nejm.org
SC Piscitelli, AH Burstein, N Welden… - Clinical infectious …, 2002 - academic.oup.com
… of garlic on the pharmacokinetics of saquinavir, a protease inhibitor. The … saquinavir, rather than on protease inhibitors that are in more common clinical use, both because saquinavir …
Number of citations: 598 academic.oup.com
M Pereira, N Vale - Biomolecules, 2022 - mdpi.com
Saquinavir was the first protease inhibitor … , saquinavir showed promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro). Another field for saquinavir …
Number of citations: 10 www.mdpi.com
AE Kim, JM Dintaman, DS Waddell… - Journal of Pharmacology …, 1998 - ASPET
… Saquinavir and saquinavir mesylate inhibited basolateral to … directional transport of saquinavir and saquinavir mesylate in … flux for both saquinavir and saquinavir mesylate and was …
Number of citations: 229 jpet.aspetjournals.org
GJ Muirhead, MB Wulff, A Fielding… - British journal of …, 2000 - Wiley Online Library
… The effect of saquinavir … saquinavir (1200 mg three times daily) and ritonavir (500 mg twice daily) were determined. The safety and tolerability of sildenafil coadministered with saquinavir …
Number of citations: 252 bpspubs.onlinelibrary.wiley.com

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